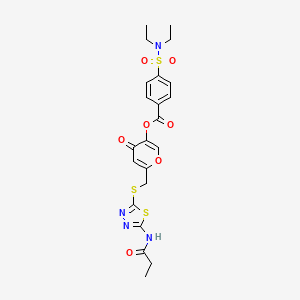
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C22H24N4O7S3 and its molecular weight is 552.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry and agricultural applications. Its unique structural features, including a pyran ring and thiadiazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its fungicidal and nematocidal properties.
Chemical Structure and Properties
The molecular formula of the compound is approximately C18H22N4O5S2 , with a molecular weight of around 423.5 g/mol . The compound features several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Pyran Ring | A fused heterocyclic structure known for various biological activities. |
| Thiadiazole Moiety | Contributes to antimicrobial and pest control properties. |
| Sulfamoyl Group | Enhances solubility and potential interactions with biological targets. |
Antifungal Properties
Research indicates that derivatives of thiadiazoles exhibit significant fungicidal activity against various plant pathogens. Notably, modifications in the thiadiazole component can influence the compound's efficacy against diseases such as rice sheath blight. The compound has demonstrated effectiveness against fungal strains, suggesting its potential as an agricultural fungicide .
Nematocidal Activity
The compound also shows promising nematocidal activity , particularly against pests like Bursaphelenchus xylophilus. This nematode is known for causing significant damage to pine trees, making the compound a potential candidate for pest control in forestry . The mechanism of action may involve disrupting nematode physiology or metabolism, although further studies are needed to elucidate these pathways.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within target organisms. Preliminary studies suggest that the compound may inhibit key metabolic pathways essential for fungal and nematode survival . Detailed biochemical studies are necessary to fully understand these interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The complexity of its structure allows for various modifications that can enhance biological activity or alter pharmacokinetics:
- Formation of Thiadiazole Moiety : Initial reactions involve creating the thiadiazole ring through cyclization.
- Pyran Ring Formation : Subsequent steps include forming the pyran structure, which is crucial for biological activity.
- Esterification : The final step often involves esterification to introduce the sulfamoyl group.
This multi-step synthesis highlights the versatility in creating derivatives with potentially improved properties .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Thiadiazole Derivatives : Research has shown that modifications in the thiadiazole ring can lead to enhanced antifungal properties against pathogens like Fusarium spp. .
- Pyran-Based Compounds : Compounds featuring pyran structures have been investigated for their ability to inhibit various pathogens, demonstrating a broad spectrum of activity .
- Sulfamoyl Derivatives : The incorporation of sulfamoyl groups has been linked to improved solubility and bioavailability in agricultural applications .
特性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-4-19(28)23-21-24-25-22(35-21)34-13-15-11-17(27)18(12-32-15)33-20(29)14-7-9-16(10-8-14)36(30,31)26(5-2)6-3/h7-12H,4-6,13H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGZAVQOILNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













